molecular formula C15H14N8 B2525866 6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile CAS No. 2380180-23-2

6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile

Cat. No.: B2525866
CAS No.: 2380180-23-2
M. Wt: 306.333
InChI Key: VXVGRTGWJJKRHU-UHFFFAOYSA-N
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Description

6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is a complex organic compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile typically involves multiple steps, starting from readily available starting materialsCommon reagents used in these reactions include hydrazine, nitriles, and various catalysts to facilitate the cyclization and coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to scale up the production while maintaining stringent quality control measures .

Chemical Reactions Analysis

Types of Reactions

6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can reduce nitro groups to amines.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl acetate
  • 6-(Difluoro(6-(1-methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo pyridazin-3-yl)methyl)quinoline

Uniqueness

6-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridine-2-carbonitrile is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of the triazolo[4,3-b]pyridazine core with the piperazine and pyridine-2-carbonitrile moieties sets it apart from other similar compounds .

Properties

IUPAC Name

6-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl]pyridine-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N8/c16-10-12-2-1-3-13(18-12)21-6-8-22(9-7-21)15-5-4-14-19-17-11-23(14)20-15/h1-5,11H,6-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXVGRTGWJJKRHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C4=CC=CC(=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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